Cas no 1349904-82-0 (Taccalonolide AJ)

Taccalonolide AJ Chemical and Physical Properties
Names and Identifiers
-
- Taccalonolide AJ
- (1alpha,2alpha,3alpha,5alpha,7beta,11alpha,12alpha,15alpha,16alpha,22S,23S,25S)-1,11,12-Tris(acetyloxy)-2,3:22,23-diepoxy-7,15,23,25-tetrahydroxy-6-oxo-16,24-cycloergostan-26-oic acid gamma-lactone
- [(1R,2R,3S,5R,7R,9R,10S,11S,12R,13R,14S,15S,16R,17R,18R,20R,23R,24R,25S,26S)-10,14-Diacetyloxy-3,23,
- DA-58236
- HY-N4208
- 1349904-82-0
- [(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,18S,20S,23S,24S,25R,26R)-10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl] acetate
- 2230777-09-8
- PD125320
- AKOS040760730
- G16167
- CS-0032438
- MS-31071
- ((1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,18S,20S,23S,24S,25R,26R)-10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo(13.11.0.02,12.05,11.07,9.016,25.018,20.020,24)hexacosan-13-yl) acetate
- CHEMBL2408398
-
- Inchi: 1S/C34H44O14/c1-10-17-20(32(7)33(8,42)29(41)48-34(32)26(10)47-34)23(40)18-16-19(25(43-11(2)35)28(31(17,18)6)45-13(4)37)30(5)14(21(38)22(16)39)9-15-24(46-15)27(30)44-12(3)36/h10,14-20,22-28,39-40,42H,9H2,1-8H3/t10-,14+,15-,16-,17-,18+,19+,20-,22+,23+,24-,25-,26-,27-,28-,30-,31+,32-,33+,34+/m0/s1
- InChI Key: BWKYBGRKQMTOQL-MPOFNYKTSA-N
- SMILES: O1[C@@]2([H])[C@@]([H])(C([H])([H])[H])[C@]3([H])[C@@]4(C([H])([H])[H])[C@]([H])([C@]([H])([C@]5([H])[C@@]6(C([H])([H])[H])[C@]([H])([C@]7([H])[C@]([H])(C([H])([H])[C@]6([H])C([C@@]([H])([C@@]5([H])[C@]4([H])[C@]([H])([C@@]3([H])[C@@]3(C([H])([H])[H])[C@@](C([H])([H])[H])(C(=O)O[C@@]132)O[H])O[H])O[H])=O)O7)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O
Computed Properties
- Exact Mass: 676.273106g/mol
- Surface Charge: 0
- XLogP3: 0.6
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 14
- Rotatable Bond Count: 6
- Monoisotopic Mass: 676.273106g/mol
- Monoisotopic Mass: 676.273106g/mol
- Topological Polar Surface Area: 208Ų
- Heavy Atom Count: 48
- Complexity: 1550
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 20
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Molecular Weight: 676.7
Experimental Properties
- Color/Form: Powder
- Density: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.012 g/l) (25 º C),
Taccalonolide AJ Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T48610-5mg |
Taccalonolide AJ |
1349904-82-0 | ,HPLC≥98% | 5mg |
¥2252.0 | 2023-09-06 | |
ChemFaces | CFN90935-5mg |
Taccalonolide AJ |
1349904-82-0 | >=98% | 5mg |
$318 | 2023-09-19 | |
eNovation Chemicals LLC | Y1239380-10mg |
Taccalonolide AJ |
1349904-82-0 | 99% | 10mg |
$2020 | 2024-06-06 | |
eNovation Chemicals LLC | Y1239380-1mg |
Taccalonolide AJ |
1349904-82-0 | 99% | 1mg |
$465 | 2024-06-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2255-5 mg |
Taccalonolide AJ |
1349904-82-0 | 5mg |
¥6210.00 | 2022-04-26 | ||
TRC | T223575-5mg |
Taccalonolide AJ |
1349904-82-0 | 5mg |
$ 1240.00 | 2022-06-03 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59674-5mg |
Taccalonolide AJ |
1349904-82-0 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
ChemScence | CS-0032438-1mg |
Taccalonolide AJ |
1349904-82-0 | 99.38% | 1mg |
$229.0 | 2022-04-27 | |
ChemScence | CS-0032438-5mg |
Taccalonolide AJ |
1349904-82-0 | 99.38% | 5mg |
$686.0 | 2022-04-27 | |
eNovation Chemicals LLC | Y1239380-5mg |
Taccalonolide AJ |
1349904-82-0 | 99% | 5mg |
$1190 | 2024-06-06 |
Taccalonolide AJ Related Literature
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Withanolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Withanolides and derivatives
Additional information on Taccalonolide AJ
Comprehensive Overview of Taccalonolide AJ (CAS No. 1349904-82-0): Mechanism, Applications, and Research Advances
Taccalonolide AJ (CAS No. 1349904-82-0) is a naturally occurring microtubule-stabilizing agent derived from plants of the Tacca genus. This compound has garnered significant attention in recent years due to its unique mechanism of action and potential therapeutic applications, particularly in oncology. Unlike traditional microtubule-targeting agents such as paclitaxel, Taccalonolide AJ exhibits a distinct binding profile, making it a promising candidate for overcoming drug resistance in cancer treatment.
The growing interest in Taccalonolide AJ is reflected in frequent searches for "Taccalonolide AJ mechanism of action" and "CAS 1349904-82-0 supplier," highlighting its relevance in both academic and industrial circles. Researchers are particularly intrigued by its ability to evade common resistance mechanisms, such as P-glycoprotein efflux, which often limit the efficacy of conventional chemotherapeutics. This property positions Taccalonolide AJ as a potential breakthrough in treating multidrug-resistant cancers.
Recent studies have explored the structure-activity relationship (SAR) of Taccalonolide AJ, revealing critical functional groups responsible for its bioactivity. The compound's macrocyclic lactone structure, combined with its epoxy and hydroxyl moieties, contributes to its stability and target specificity. These findings have spurred further investigations into synthetic analogs, with search terms like "Taccalonolide AJ derivatives" and "1349904-82-0 synthesis" gaining traction in scientific databases.
Beyond oncology, Taccalonolide AJ has shown promise in neurodegenerative disease research. Its microtubule-stabilizing effects may offer neuroprotective benefits, aligning with the rising demand for "microtubule-targeting agents for Alzheimer's" and related queries. This dual therapeutic potential underscores the compound's versatility and broad applicability in drug discovery.
From a commercial perspective, the limited natural abundance of Taccalonolide AJ has driven interest in sustainable production methods. Searches for "1349904-82-0 biosynthesis" and "Taccalonolide AJ fermentation" reflect efforts to optimize yield through biotechnological approaches. Such advancements could address supply chain challenges and facilitate large-scale preclinical studies.
In summary, Taccalonolide AJ (CAS No. 1349904-82-0) represents a compelling case study in natural product drug development. Its unique pharmacological profile, combined with ongoing research into its mechanisms and applications, ensures its continued prominence in scientific discourse. As investigations progress, this compound may pave the way for novel therapies addressing unmet medical needs in oncology and beyond.



